

diSulfo-Cy3 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

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Introduction

Super-resolution microscopy (SRM) has revolutionized the field of biological imaging, enabling the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit of light. The choice of fluorophore is a critical determinant of the quality and success of any SRM experiment. **diSulfo-Cy3 alkyne** is a water-soluble, bright, and photostable cyanine dye that is an excellent candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). Its alkyne group allows for facile and specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.^{[1][2]} This document provides detailed application notes and protocols for the use of **diSulfo-Cy3 alkyne** in super-resolution microscopy.

Key Features of diSulfo-Cy3 Alkyne

- **Water-Soluble:** The presence of two sulfonate groups enhances hydrophilicity, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.^[3]
- **Bright Fluorescence:** diSulfo-Cy3 exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals.^[1]

- Click Chemistry Reactive: The terminal alkyne group enables covalent labeling of azide-modified proteins, nucleic acids, and other biomolecules with high specificity and efficiency. [\[3\]](#)
- Photostability: Cyanine dyes like Cy3 are known for their relatively high photostability, which is a crucial property for the intense laser irradiation used in super-resolution microscopy. [\[1\]](#)
- Spectral Properties: With an excitation maximum around 555 nm and an emission maximum around 572 nm, it is compatible with common laser lines and filter sets. [\[4\]](#)

Quantitative Data Presentation

A comprehensive comparison of the photophysical properties of **diSulfo-Cy3 alkyne** with other commonly used fluorophores in its spectral range is essential for experimental design.

Property	diSulfo-Cy3 Alkyne	Cy3	Alexa Fluor 555
Excitation Maximum (nm)	~555	~550	~555
Emission Maximum (nm)	~572	~570	~565
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~150,000	~150,000	~150,000
Fluorescence Quantum Yield	~0.15	~0.2	~0.1
Photostability	Good	Moderate	High

Table 1: Comparison of photophysical properties of **diSulfo-Cy3 alkyne** and spectrally similar fluorophores. Data is compiled from manufacturer specifications and literature. [\[5\]](#)[\[6\]](#) Note that properties can vary depending on the local environment and conjugation partner.

Parameter	Cy3	Alexa Fluor 555
Photon Yield per switch	Good	Excellent
Photostability	Moderate	High
Blinking Cycles in STORM	Good	High
Suitability for dSTORM	Good	Excellent

Table 2: Performance comparison in localization-based super-resolution microscopy (dSTORM). While specific data for **diSulfo-Cy3 alkyne** is limited, data for the core Cy3 fluorophore provides a useful reference. Alexa Fluor 555 is often considered a more photostable alternative in this spectral range.[\[5\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide Analogs for Subsequent Click Chemistry with diSulfo-Cy3 Alkyne and dSTORM Imaging

This protocol describes the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with **diSulfo-Cy3 alkyne** for super-resolution imaging.[\[8\]](#)

Materials:

- Cells of interest (e.g., HeLa, COS-7) plated on high-precision coverslips
- Methionine-free DMEM
- L-azidohomoalanine (AHA)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- dSTORM imaging buffer (e.g., PBS with 100 mM MEA, and an oxygen scavenging system like glucose oxidase and catalase)

Procedure:

- Metabolic Labeling:
 - Wash cells with pre-warmed PBS.
 - Incubate cells in methionine-free DMEM for 1 hour to deplete endogenous methionine.
 - Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50 μ M) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.
- Cell Fixation and Permeabilization:
 - Wash cells three times with PBS.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash cells three times with PBS.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash cells three times with PBS.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 100 μ L reaction, mix:

- 1 µL of 10 mM **diSulfo-Cy3 alkyne** in water
- 2 µL of 50 mM CuSO₄ in water
- 2 µL of 50 mM THPTA in water
- 2 µL of 100 mM sodium ascorbate in water (freshly prepared)
- 93 µL of PBS
- Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslip with dSTORM imaging buffer.
 - Image the sample on a super-resolution microscope equipped for dSTORM. Use a 561 nm laser for excitation and appropriate emission filters. Acquire a series of 10,000-50,000 frames for image reconstruction.

Protocol 2: Immunofluorescence Labeling with Azide-Modified Antibodies and diSulfo-Cy3 Alkyne for Super-Resolution Microscopy

This protocol outlines a general method for indirect immunofluorescence where a primary antibody is detected by a secondary antibody modified with an azide group, which is then labeled with **diSulfo-Cy3 alkyne**.

Materials:

- Fixed and permeabilized cells on coverslips (as in Protocol 1, steps 2.1-2.5)
- Primary antibody of interest
- Azide-modified secondary antibody

- **diSulfo-Cy3 alkyne**
- Click chemistry reagents (as in Protocol 1)
- Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
- Wash buffer (e.g., 0.1% Tween-20 in PBS)
- Mounting medium for super-resolution microscopy

Procedure:

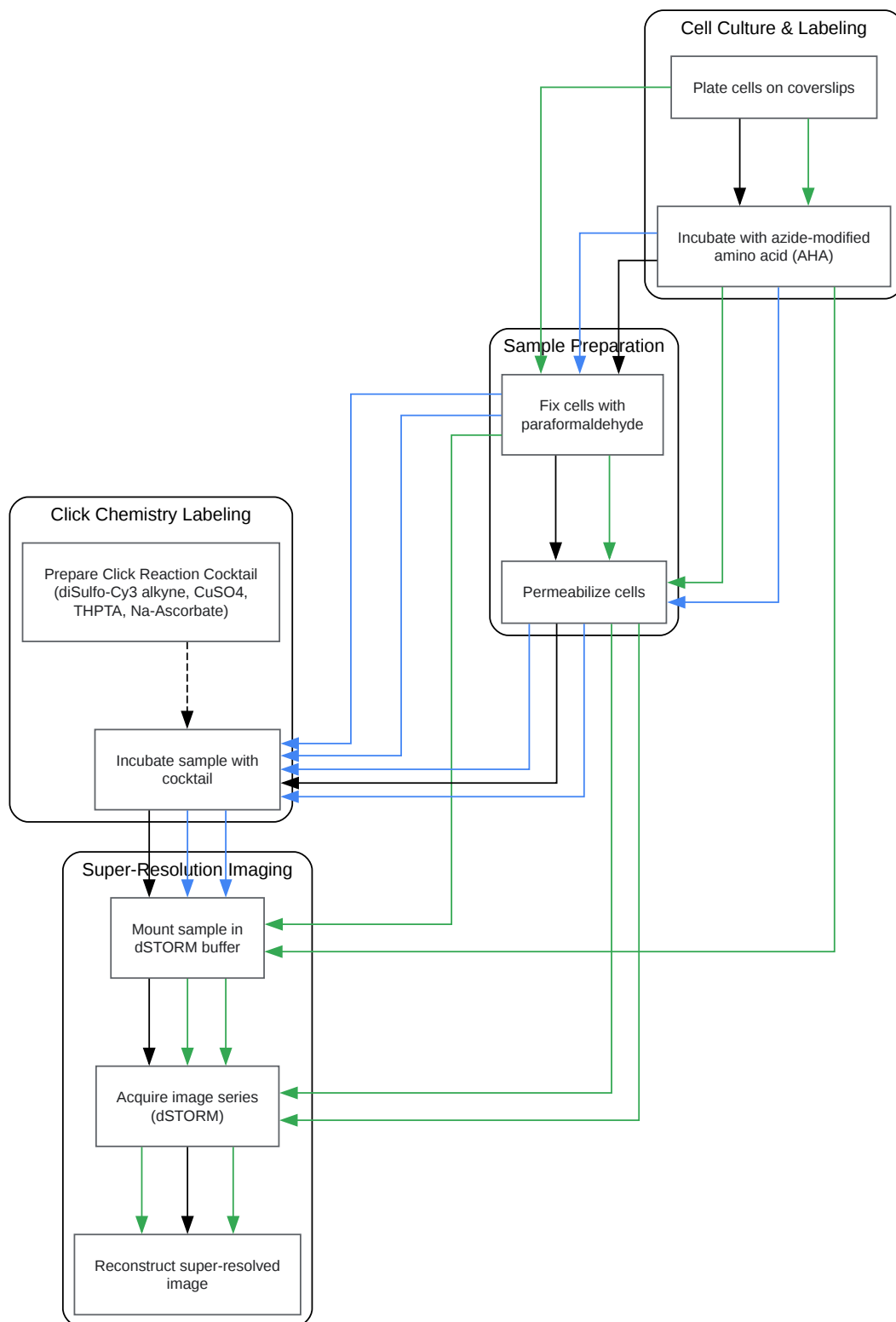
- **Blocking:**
 - Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:**
 - Dilute the primary antibody in blocking buffer to the recommended concentration.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with wash buffer for 5 minutes each.
- **Secondary Antibody Incubation:**
 - Dilute the azide-modified secondary antibody in blocking buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash the cells three times with wash buffer for 5 minutes each, followed by a final wash with PBS.
- **Click Chemistry Reaction:**
 - Perform the click chemistry reaction as described in Protocol 1, step 3.

- Imaging:
 - Mount and image the sample as described in Protocol 1, step 4.

Mandatory Visualizations

Experimental Workflow for Metabolic Labeling and Super-Resolution Imaging

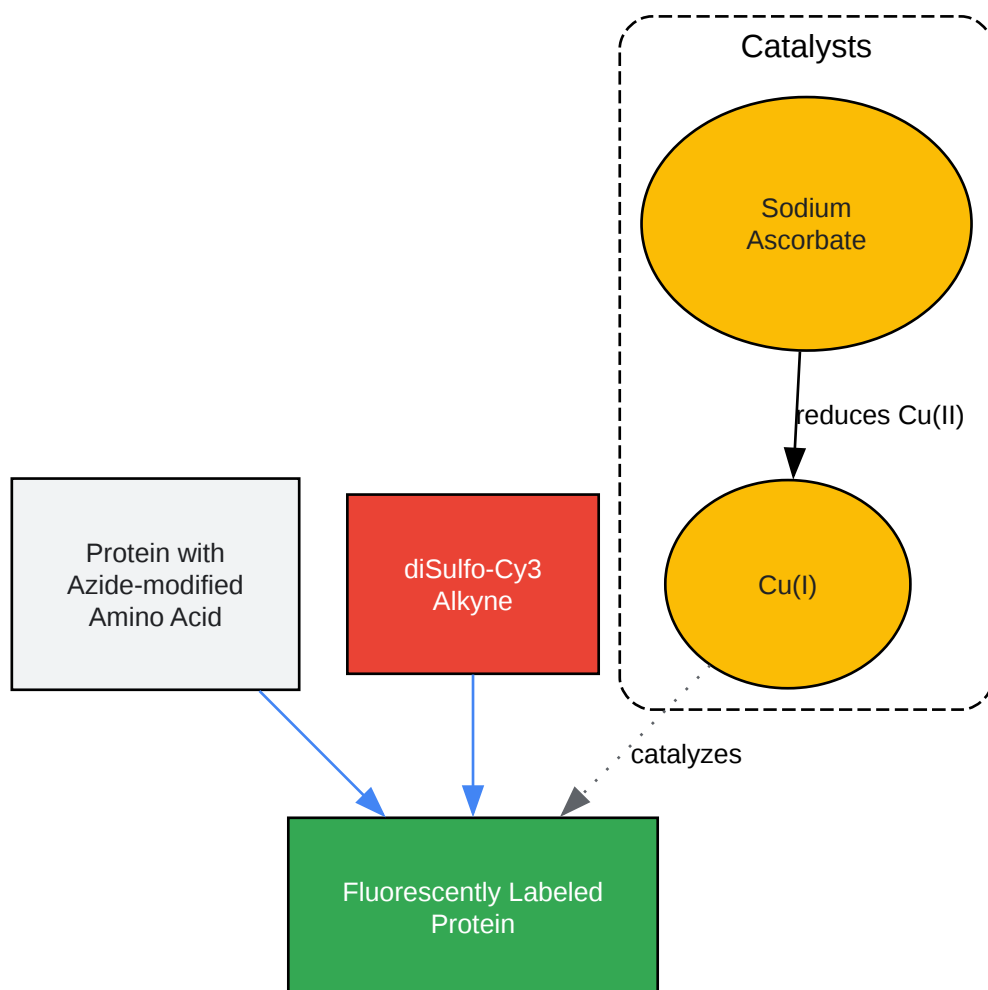
Workflow for Metabolic Labeling and dSTORM Imaging

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Caption: Metabolic labeling and dSTORM imaging workflow.

Conceptual Diagram of Click Chemistry Labeling

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: Click chemistry for fluorescent labeling.

Troubleshooting and Considerations

- **High Background:** Ensure thorough washing after the click chemistry reaction. High concentrations of the dye or inefficient removal of copper catalyst can lead to non-specific binding and background fluorescence.
- **Low Signal:** Optimize the concentration of the azide-modified substrate and the incubation time for metabolic labeling. For immunofluorescence, ensure optimal primary and secondary

antibody concentrations. The efficiency of the click reaction can be affected by the accessibility of the azide group.

- **Photobleaching:** While Cy3 is relatively photostable, intense laser power in SRM can still lead to photobleaching. Use the lowest possible laser power that still allows for effective photoswitching and localization. Ensure the dSTORM imaging buffer is freshly prepared and functioning correctly.
- **Copper Catalyst:** The copper(I) catalyst can be toxic to cells. For live-cell applications, consider copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if using a DBCO- or BCN-modified version of the dye.

Conclusion

diSulfo-Cy3 alkyne is a versatile and powerful tool for super-resolution microscopy. Its water solubility, bright fluorescence, and reactivity in click chemistry make it an excellent choice for labeling a wide range of biomolecules for high-resolution imaging. By following the detailed protocols and considering the key experimental parameters, researchers can successfully employ **diSulfo-Cy3 alkyne** to unravel the intricate details of cellular architecture and function.

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- To cite this document: BenchChem. [diSulfo-Cy3 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598285#disulfo-cy3-alkyne-in-super-resolution-microscopy]

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